3-iodo-N-4H-1,2,4-triazol-4-ylbenzamide
Description
3-iodo-N-4H-1,2,4-triazol-4-ylbenzamide is a benzamide derivative featuring a 1,2,4-triazole ring substituted at the 4-position and an iodine atom at the 3-position of the benzamide moiety. The compound’s structure is characterized by a planar triazole ring conjugated with the benzamide group, which may influence its electronic properties and intermolecular interactions. These tools enable precise determination of bond lengths, angles, and packing interactions, which are critical for understanding physicochemical behavior.
Properties
IUPAC Name |
3-iodo-N-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O/c10-8-3-1-2-7(4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULJJVRFPRTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The most structurally analogous compound identified is 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide (). Key differences and similarities are summarized below:
*Hypothetical values inferred from structural analogs and atomic weights.
Key Observations
This could enhance membrane permeability but reduce solubility in aqueous media. The hydroxyl group in 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide facilitates hydrogen-bonding interactions, which are critical for crystal packing and biological target binding .
Triazole Ring Orientation :
- The 4-position substitution on the triazole in the target compound may alter electronic distribution compared to the 3-position substitution in the analog. Computational studies using software like ORTEP-III could elucidate differences in resonance stabilization and charge density.
Synthetic Considerations: Introducing iodine likely requires halogenation strategies (e.g., electrophilic iodination), whereas hydroxylation might involve protection/deprotection steps. The triazole’s substitution pattern (3- vs.
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